molecular formula C14H13NO3S B282122 2-oxo-N,2-diphenylethanesulfonamide

2-oxo-N,2-diphenylethanesulfonamide

Cat. No.: B282122
M. Wt: 275.32 g/mol
InChI Key: SKRFPQORFROXTP-UHFFFAOYSA-N
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Description

2-Oxo-N,2-diphenylethanesulfonamide is a sulfonamide derivative characterized by a central ethane backbone bearing an oxo (C=O) group, a phenyl substituent at the 2-position, and a sulfonamide (SO₂NH₂) group at the N-position with an additional phenyl group. This suggests that the sulfonamide variant may exhibit distinct solubility, stability, or reactivity due to the sulfonamide group’s electronegativity and hydrogen-bonding capacity.

Properties

Molecular Formula

C14H13NO3S

Molecular Weight

275.32 g/mol

IUPAC Name

2-oxo-N,2-diphenylethanesulfonamide

InChI

InChI=1S/C14H13NO3S/c16-14(12-7-3-1-4-8-12)11-19(17,18)15-13-9-5-2-6-10-13/h1-10,15H,11H2

InChI Key

SKRFPQORFROXTP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)CS(=O)(=O)NC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=O)CS(=O)(=O)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and properties based on the evidence:

Compound Name Key Structural Features Physical/Chemical Properties Synthetic Route Biological Activity/Applications
2-Oxo-N,2-diphenylethanesulfonamide Ethane backbone with oxo, phenyl (C₂), and N-phenyl sulfonamide groups Data not explicitly provided; inferred stability from analogs Likely involves sulfonation and coupling steps (see , Step 3 for analogs) Not explicitly reported in evidence
2-Oxo-N,2-diphenylethanethioamide Thioamide (C=S) instead of sulfonamide Yellow solid, mp 88–90°C Unclear; possibly similar to sulfonamide synthesis with sulfur reagents Not reported
5-(Substituted phenyl)-N-(2-oxo-2-substituted phenylethyl) sulfonamides Variably substituted phenyl groups at C₅ and N-ethyl positions Synthesized via Suzuki coupling (Step 4) Multi-step synthesis (chlorosulfonation, amine coupling, Pd-catalyzed cross-coupling) Antimicrobial screening reported for analogs
2-Hydroxy-N,N-dimethyl-2,2-diphenylethanesulfonamide Hydroxyl (C₂-OH) and dimethylamino (N,N-dimethyl) groups; two phenyl groups at C₂ Data not provided Likely involves hydroxylation and dimethylamine coupling Not reported
2-[(4-Hydroxybenzyl)amino]-N,N-dimethylethanesulfonamide oxalate 4-Hydroxybenzylamino substituent; oxalate salt CAS: 1332531-24-4 Salt formation via oxalic acid treatment Potential pharmaceutical applications
5-(4-Ethylphenyl)-1,3,4-oxadiazol-2-yl 2-oxo-N,2-diphenylethanehydrazonothioate Oxadiazole ring and hydrazonothioate group; complex substituents Molecular weight: 428.517 g/mol Multi-component coupling (oxadiazole formation and thioate introduction) Not explicitly reported

Key Research Findings and Structural Insights

Substituent Effects on Bioactivity

  • Antimicrobial Activity : Sulfonamide derivatives with substituted phenyl groups (e.g., 4a-4m in ) demonstrate variable antimicrobial efficacy depending on substituent electronic and steric profiles. Electron-withdrawing groups (e.g., halogens) may enhance activity by increasing membrane permeability .
  • Thioamide vs.

Physicochemical Properties

  • Melting Points : Thioamide analogs (e.g., 88–90°C) suggest moderate thermal stability, while sulfonamide derivatives may exhibit higher melting points due to stronger intermolecular forces .
  • Solubility: Hydroxyl or dimethylamino substituents () could enhance aqueous solubility compared to purely aromatic analogs.

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